![molecular formula C15H13N3O4S B2640463 2,3-dimethoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 895443-05-7](/img/structure/B2640463.png)
2,3-dimethoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide, also known as DTB, is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DTB belongs to the class of oxadiazole derivatives, which have been extensively studied for their therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Dopamine D3 Receptor Antagonists
The compound has been investigated as a potential D3 receptor antagonist . D3 receptors are predominantly localized in limbic regions of the human brain, making them an attractive target for neuropsychiatric disorders such as schizophrenia and substance use disorders . The development of selective D3 receptor antagonists is crucial for behavioral pharmacology studies and PET radiotracer development.
SAR Studies and Subtype Selectivity
Researchers have conducted structure-activity relationship (SAR) studies on related compounds, including metoclopramide, to explore their interactions with the D3 receptor. By altering benzamide substituents and secondary binding fragments, they achieved excellent D3 receptor affinities (Ki = 0.8–13.2 nM) with subtype selectivity relative to the D2 receptor (ranging from 22- to 180-fold) . These findings highlight the compound’s potential as a selective D3 receptor antagonist.
β-Arrestin Recruitment Assay
The compound, particularly the derivative with 4-(pyridine-4-yl)benzamide (referred to as 21c), demonstrated strong competition against dopamine in the β-arrestin recruitment assay (IC50 = 1.3 nM). This assay measures the ability of a ligand to recruit β-arrestin, a key signaling protein, upon receptor activation . The high potency of 21c suggests its efficacy in modulating D3 receptor signaling.
Computational Insights
Computational studies revealed that the compound’s analogs interacted effectively with the secondary binding site of the D3 receptor, contributing to their potency . Additionally, these compounds displayed minimal effects on other GPCRs (except moderate affinity for 5-HT3 receptors and TSPO), emphasizing their specificity for the D3 receptor.
Behavioral Pharmacology and Radiotracer Development
Given its promising properties, this new class of selective D3 receptor antagonists holds potential for behavioral pharmacology studies and as lead compounds for PET radiotracer development . PET radiotracers enable non-invasive imaging of receptor distribution in living organisms, aiding drug development and clinical research.
Kim, H. Y., Lee, J. Y., Hsieh, C.-J., Taylor, M., Luedtke, R. R., & Mach, R. H. (2023). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. International Journal of Molecular Sciences, 24(1), 432. DOI: 10.3390/ijms24010432
Eigenschaften
IUPAC Name |
2,3-dimethoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-20-10-6-3-5-9(12(10)21-2)13(19)16-15-18-17-14(22-15)11-7-4-8-23-11/h3-8H,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPQSPHSSAUMGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.